5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N'-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
N’-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of benzoxazole, triazole, and benzothiophene moieties
Preparation Methods
The synthesis of N’-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Benzoxazole Moiety: This can be achieved by the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Synthesis of Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction involving an azide and an alkyne.
Coupling Reactions: The benzoxazole and triazole intermediates are then coupled with a benzothiophene derivative through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N’-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N’-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE can be compared with other similar compounds such as:
Benzoxazole Derivatives: These compounds share the benzoxazole moiety and are known for their antimicrobial and anticancer properties.
Triazole Derivatives: Compounds containing the triazole ring are widely studied for their antifungal and antiviral activities.
Benzothiophene Derivatives: These compounds are explored for their potential in treating various diseases, including cancer and inflammatory conditions.
The uniqueness of N’-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE lies in its combination of these three moieties, which may confer synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C26H22N6O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N'-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)triazole-4-carbohydrazide |
InChI |
InChI=1S/C26H22N6O3S/c1-15-23(26(34)29-28-25(33)20-14-36-22-10-6-5-9-18(20)22)27-31-32(15)17-11-12-21-19(13-17)24(35-30-21)16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10H2,1H3,(H,28,33)(H,29,34) |
InChI Key |
SNJAPYBVNGFLNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NNC(=O)C5=CSC6=C5CCCC6 |
Origin of Product |
United States |
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